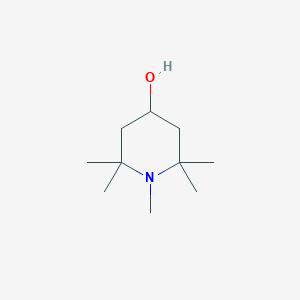

1,2,2,6,6-Pentamethylpiperidin-4-ol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,2,2,6,6-pentamethylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-9(2)6-8(12)7-10(3,4)11(9)5/h8,12H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWHNXXMYEICZAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1C)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044411 | |

| Record name | 1,2,2,6,6-Pentamethylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2403-89-6 | |

| Record name | 1,2,2,6,6-Pentamethyl-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2403-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidinol, 1,2,2,6,6-pentamethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002403896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2403-89-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364075 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Piperidinol, 1,2,2,6,6-pentamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,2,6,6-Pentamethylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,2,6,6-pentamethylpiperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PIPERIDINOL, 1,2,2,6,6-PENTAMETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR520BAM5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 1,2,2,6,6 Pentamethylpiperidin 4 Ol

Established Synthetic Routes to 1,2,2,6,6-Pentamethylpiperidin-4-ol

Traditional methods for the synthesis of this compound primarily revolve around the N-methylation of its precursor, 2,2,6,6-tetramethylpiperidin-4-ol.

Formaldehyde (B43269)/Formic Acid Methylation from 2,2,6,6-Tetramethylpiperidin-4-ol

A prominent and widely utilized method for synthesizing this compound is the Eschweiler-Clarke reaction. wikipedia.org This reaction facilitates the N-methylation of the secondary amine, 2,2,6,6-tetramethylpiperidin-4-ol, using a mixture of formaldehyde and formic acid. The process involves treating 2,2,6,6-tetramethylpiperidin-4-ol with an excess of these reagents. wikipedia.org

The reaction mechanism begins with the formation of an iminium ion from the reaction of the secondary amine with formaldehyde. Subsequently, the formic acid acts as a hydride donor, reducing the iminium ion to the desired tertiary amine, this compound. A key advantage of this method is that it prevents the formation of quaternary ammonium (B1175870) salts. wikipedia.org

A typical laboratory procedure involves heating a mixture of 2,2,6,6-tetramethylpiperidin-4-ol, aqueous formaldehyde, and formic acid under reflux. The reaction is irreversible due to the loss of carbon dioxide gas. wikipedia.org

| Reactant | Reagents | Conditions | Product |

|---|---|---|---|

| 2,2,6,6-Tetramethylpiperidin-4-ol | Formaldehyde, Formic Acid | Aqueous solution, near boiling | This compound |

Alkylation Strategies for Piperidine (B6355638) Ring Functionalization

Beyond the classic Eschweiler-Clarke reaction, other alkylation strategies can be employed for the N-methylation of the piperidine ring, though they are less commonly reported for this specific transformation. These methods typically involve the use of different methylating agents in the presence of a base.

Alternative methylating agents that have been used for the N-methylation of related piperidone structures include methyl iodide and dimethyl sulfate (B86663). google.comgoogle.com For instance, the methylation of 2,2,6,6-tetramethylpiperidin-4-one, a close structural analog, has been achieved using methyl iodide. google.com Similarly, dimethyl sulfate has been effectively used for the N-methylation of 2,2,6,6-tetramethyl piperidone in the presence of an alkaline substance and a solvent, with reported high yields. google.com These reagents, while effective, are also highly toxic. researchgate.net

The general reaction scheme involves the deprotonation of the secondary amine by a base to form a more nucleophilic amide anion, which then attacks the methylating agent in a nucleophilic substitution reaction. The choice of base and solvent is crucial to ensure high conversion and minimize side reactions.

| Precursor | Methylating Agent | Typical Base | Product |

|---|---|---|---|

| 2,2,6,6-Tetramethylpiperidin-4-ol | Methyl Iodide | Potassium Carbonate | This compound |

| 2,2,6,6-Tetramethylpiperidin-4-ol | Dimethyl Sulfate | Sodium Hydroxide | This compound |

Multi-Step Organic Reactions for Compound Generation

The synthesis of the 1,2,2,6,6-pentamethylpiperidine core can also be achieved through multi-step reaction sequences that build the heterocyclic ring from acyclic precursors. One such approach involves the reaction of phorone with methylamine (B109427) to form 1,2,2,6,6-pentamethylpiperidin-4-one. google.com This ketone can then be subsequently reduced to the target alcohol, this compound.

The initial reaction is a conjugate addition of methylamine to the α,β-unsaturated ketone system of phorone, followed by an intramolecular cyclization and dehydration to form the piperidone ring. The subsequent reduction of the ketone functionality at the 4-position can be achieved using various reducing agents, such as sodium borohydride or catalytic hydrogenation, to yield the final alcohol product. This multi-step approach offers an alternative route to the pentamethylated piperidine skeleton, starting from readily available acyclic compounds.

Advanced Synthesis Strategies and Catalytic Approaches

To enhance efficiency, sustainability, and scalability, modern synthetic efforts are focused on the development of advanced catalytic systems and the implementation of continuous manufacturing processes.

Catalyst Design and Performance Optimization (e.g., Pd/CuZrOx)

Recent research has explored the use of heterogeneous catalysts for the N-methylation of amines, which offer advantages in terms of catalyst recovery and reuse. One promising catalyst system is palladium supported on a mixed copper-zirconium oxide (Pd/CuZrOx). rsc.orgnih.govresearchgate.net These catalysts have demonstrated high activity and selectivity for the N-methylation of various amines using carbon dioxide and hydrogen as the C1 source under relatively mild conditions. nih.govresearchgate.net

The performance of the Pd/CuZrOx catalyst is influenced by the composition of the mixed metal oxide support. The presence of copper oxide alongside zirconia has been shown to enhance the catalytic activity. rsc.org The design of these catalysts focuses on creating highly dispersed palladium active sites that facilitate the reductive amination of CO2. nih.gov A typical procedure for the N-methylation of a secondary amine using this catalyst involves reacting the amine with CO2 and H2 in the presence of the catalyst in an autoclave at elevated temperature and pressure. rsc.org

| Catalyst | Reactants for Methylation | Typical Conditions | Key Advantages |

|---|---|---|---|

| Pd/CuZrOx | CO2, H2 | 150 °C, 1.0 MPa CO2, 2.5 MPa H2 | High activity, use of CO2 as C1 source, catalyst recyclability |

Continuous Flow Reactor Systems for Scalable Production

For large-scale industrial production, continuous flow reactor systems present significant advantages over traditional batch processing. mit.edu These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yield, selectivity, and safety. mit.edu

The synthesis of this compound can be adapted to a continuous flow process. For example, the Eschweiler-Clarke reaction can be performed in a flow reactor, enabling a more efficient and scalable N-methylation step. nih.gov Furthermore, the synthesis of the precursor, 2,2,6,6-tetramethylpiperidin-4-ol, has been successfully demonstrated in a continuous flow system, highlighting the potential for an integrated, multi-step continuous synthesis of the final product. google.com

Flow chemistry can also be combined with other technologies, such as electrochemistry, to enable novel synthetic routes. A flow electrochemistry-enabled synthesis has been described for a precursor that can be used in an Eschweiler-Clarke reaction, demonstrating the potential for innovative and efficient continuous production methods. nih.gov

Preparation of 1,2,2,6,6-Pentamethyl-4-piperidone as a Key Intermediate

The synthesis of this compound often proceeds through the reduction of its corresponding ketone, 1,2,2,6,6-pentamethyl-4-piperidone. This ketone serves as a pivotal intermediate, and its efficient preparation is critical. Two primary synthetic routes have been established for this purpose.

One highly efficient method involves the N-methylation of 2,2,6,6-tetramethyl-4-piperidone. This reaction, utilizing dimethyl sulfate in the presence of an alkaline substance and a solvent, achieves a high yield of the desired product. Following the reaction, a straightforward workup involving cooling, filtration, concentration, and rectification affords 1,2,2,6,6-pentamethyl-4-piperidone with a yield reported to be over 95%. google.com This method is advantageous due to its high conversion rate and potential for industrial-scale production. google.com

An alternative approach is the cyclization reaction of acetone (B3395972) and methylamine in the presence of a suitable catalyst. google.com This method, while also effective, generally results in lower yields, typically around 70%. google.com The reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time, significantly influence the yield of the final product. A sulfonic acid functionalized SBA-15 has been reported as an effective catalyst for this transformation. google.com

Below is a table summarizing various reaction conditions for the synthesis of 1,2,2,6,6-pentamethyl-4-piperidone from acetone and methylamine, highlighting the impact of different parameters on the molar yield.

| Acetone (mL) | Methylamine Solution | Catalyst (g) | Temperature (°C) | Time (h) | Molar Yield (%) |

| 60 | 30mL (40% in Methanol) | 2.10 | 60 | 6 | 71.77 |

| 65 | 70mL (20% in Ethanol) | 1.00 | 100 | 5 | 72.93 |

| 100 | 25mL (40% in Ethanol) | 0.60 | 70 | 8 | 73.59 |

| 120 | 10mL (40% in Water) + 20mL (20% in THF) | 1.00 | 40 | 4 | Not specified |

| 100 | 25mL (40% in Water) | 1.60 | 50 | 9 | Not specified |

Chemical Reactivity and Functional Group Transformations

The chemical behavior of this compound is largely governed by the presence of the hydroxyl group and the sterically hindered secondary amine. The bulky methyl groups at the 2 and 6 positions of the piperidine ring impose significant steric constraints, which in turn affect the accessibility and reactivity of the functional groups.

The oxidation of the secondary alcohol group in this compound to the corresponding ketone, 1,2,2,6,6-pentamethyl-4-piperidone, is a key transformation. The rate and mechanism of this oxidation are influenced by the steric environment around the hydroxyl group. In studies on the oxidation of piperidinols, it has been observed that the conformation of the piperidine ring and the orientation of the hydroxyl group (axial vs. equatorial) play a crucial role. core.ac.uk Generally, axial hydroxyl groups are more readily oxidized than their equatorial counterparts due to relief of 1,3-diaxial strain in the transition state. core.ac.uk In the case of this compound, the piperidine ring is conformationally locked, and the hydroxyl group is in a specific orientation. The significant steric hindrance provided by the gem-dimethyl groups at the 2 and 6 positions can affect the approach of the oxidizing agent to the C-H bond of the carbinol, thereby influencing the reaction kinetics. core.ac.uk The oxidation of hindered piperidinols can be achieved using various oxidizing agents, with the choice of reagent impacting the reaction efficiency and selectivity.

The reduction of the carbonyl group in 1,2,2,6,6-pentamethyl-4-piperidone is the standard method to produce this compound. This reduction can be readily accomplished using common hydride reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). quora.comchemistrysteps.comlibretexts.org These reagents deliver a hydride ion to the electrophilic carbonyl carbon, forming an alkoxide intermediate which is subsequently protonated to yield the secondary alcohol. libretexts.org

Furthermore, the piperidone intermediate can be converted to other functional groups through reduction pathways. For instance, the synthesis of 4-amino-1,2,2,6,6-pentamethylpiperidine, a valuable derivative, can be envisioned through the reductive amination of 1,2,2,6,6-pentamethyl-4-piperidone. This would typically involve the formation of an imine or oxime intermediate, followed by reduction. A reported synthesis of 4-amino-1,2,2,6,6-pentamethylpiperidine involves the hydrolysis of 4-benzoylamino-1,2,2,6,6-pentamethyl piperidine with concentrated hydrochloric acid. prepchem.com

The hydroxyl group of this compound can be converted into a good leaving group, such as a halide, to facilitate further nucleophilic substitution reactions in the synthesis of more complex HALS. Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are commonly used to convert secondary alcohols to the corresponding alkyl chlorides and bromides. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com The reaction with SOCl₂ typically proceeds with the formation of a chlorosulfite intermediate. In the presence of a base like pyridine, the reaction generally occurs via an Sₙ2 mechanism with inversion of stereochemistry. chemistrysteps.com Similarly, PBr₃ reacts with the alcohol to form a phosphite ester intermediate, which is then displaced by a bromide ion in an Sₙ2 reaction. masterorganicchemistry.com The resulting 4-halo-1,2,2,6,6-pentamethylpiperidines are reactive intermediates that can be readily coupled with other molecules to build the larger structures of many commercial HALS. The significant steric hindrance around the 4-position may slow down these substitution reactions compared to less hindered secondary alcohols.

This compound and its derivatives are key building blocks for polymeric HALS. These stabilizers are incorporated into the backbone of a polymer, which minimizes their migration and loss from the polymer matrix over time. Condensation polymerization is a common strategy to produce these polymeric additives. savemyexams.com For example, this compound can be functionalized to introduce a polymerizable group. In one study, it was reacted with acryloyl chloride to form 4-acryloyloxy-1,2,2,6,6-pentamethylpiperidine. redalyc.orgscielo.br This monomer was then copolymerized with vinyl acetate (B1210297) via radical polymerization to synthesize a new polymeric N-methylated HALS. redalyc.orgscielo.br Another approach involves the reaction of di-functionalized piperidine derivatives with complementary monomers. For instance, a piperidinol-containing diol could be reacted with a dicarboxylic acid or a diacyl chloride to form a polyester with the HALS moiety integrated into the polymer chain.

Esterification of the hydroxyl group in this compound is a widely used method to synthesize a variety of HALS with different properties. The reaction can be carried out with carboxylic acids, acid chlorides, or acid anhydrides. libretexts.org A particularly important industrial application is the synthesis of bis(1,2,2,6,6-pentamethyl-4-piperidinyl) sebacate (B1225510), a highly effective light stabilizer. This is often achieved through the transesterification of dimethyl sebacate with this compound. researchgate.net The reaction is typically catalyzed, with tetraisopropyl orthotitanate showing high catalytic activity. researchgate.net The reaction conditions, such as temperature, time, and reactant molar ratio, are optimized to maximize the yield of the desired diester.

The table below summarizes the optimal conditions for the transesterification of dimethyl sebacate with this compound.

| Catalyst | Temperature (°C) | Time (h) | Molar Ratio (DMS:PMP-ol) | Catalyst Dosage (wt%) | Product Yield (%) |

| Tetraisopropyl orthotitanate | 180 | 6 | 1 : 1.79 | 0.31 | 93.3 |

Amine Photoredox Reactions

The general principles of amine photoredox catalysis involve the generation of highly reactive amine radical cations through single-electron transfer (SET) processes initiated by a photo-excited catalyst. nih.govbeilstein-journals.org These radical cations can then undergo various transformations, leading to the formation of new carbon-nitrogen or carbon-carbon bonds. Sterically hindered amines, as a class, are recognized for their unique electronic and steric properties, which can influence their reactivity in such chemical transformations. bohrium.comnih.govacs.org However, the specific behavior and utility of this compound in these reaction pathways have not been a subject of detailed investigation in the available scientific reports.

Further research is required to explore and characterize the potential of this compound and its derivatives in amine photoredox reactions, including its possible roles as a substrate, a catalyst, or a modifying ligand. Without specific experimental data or theoretical studies, any discussion on its reaction mechanisms, efficiency, or the properties of potential products in this context would be purely speculative.

Structural Characteristics and Their Influence on 1,2,2,6,6 Pentamethylpiperidin 4 Ol Reactivity and Functionality

Unique Structural Features of the Pentamethylpiperidine Core

The core of 1,2,2,6,6-Pentamethylpiperidin-4-ol is a piperidine (B6355638) ring, a saturated heterocycle containing one nitrogen atom. What makes this compound unique is the extensive methylation. It features a methyl group on the nitrogen atom (position 1) and two methyl groups on each of the carbon atoms adjacent to the nitrogen (positions 2 and 6). A hydroxyl group is situated at the 4-position of the ring. This pentamethyl substitution pattern is a key determinant of the molecule's properties.

The presence of the five methyl groups significantly increases the steric bulk around the piperidine ring. This crowded environment influences how the molecule interacts with other chemical species and even how different parts of the molecule interact with each other. The hydroxyl group at the 4-position introduces a site for potential hydrogen bonding and further chemical modification.

Below is a table summarizing the key structural and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₀H₂₁NO |

| Molecular Weight | 171.28 g/mol chemsrc.com |

| Melting Point | 72-76 °C chemsrc.comsigmaaldrich.com |

| Boiling Point | 238 °C chemsrc.com |

| Density | 0.967 g/mL chemsrc.com |

| Flash Point | 118 °C fishersci.dk |

This table provides an interactive summary of the key physical and structural properties of this compound.

Impact of Steric Hindrance on Chemical Reactivity and Molecular Interactions

The most profound consequence of the pentamethyl-substituted piperidine core is the significant steric hindrance it creates. This steric bulk, arising from the spatial arrangement of the five methyl groups, physically obstructs the approach of reactants to the reactive centers of the molecule, namely the nitrogen atom and the hydroxyl group.

This steric shielding has several important implications for the compound's reactivity:

Reduced Reactivity of the Nitrogen Atom: The lone pair of electrons on the tertiary amine nitrogen is less accessible for reactions such as protonation or alkylation. This makes this compound a non-nucleophilic base.

Influence on the Hydroxyl Group: While the hydroxyl group is more exposed than the nitrogen, the adjacent bulky methyl groups at positions 2 and 6 can still influence its reactivity. For instance, in transesterification reactions, the steric hindrance can affect the rate and yield of the reaction. researchgate.net

Enhanced Stability: The steric hindrance contributes to the thermal and oxidative stability of the molecule. This is a crucial feature for its application as a hindered amine light stabilizer (HALS), where it functions to protect polymers from degradation by scavenging free radicals. The bulky substituents protect the nitroxyl (B88944) radical intermediate, enhancing its efficiency.

The following table outlines research findings on how steric hindrance affects the reactivity of this compound and its derivatives.

| Research Finding | Impact of Steric Hindrance |

| Polymer Stabilization | The pentamethyl substitution provides superior radical scavenging efficiency compared to tetramethyl analogues due to enhanced steric protection of the nitroxyl radical intermediate. |

| Transesterification Reactions | The steric bulk around the hydroxyl group influences the reaction conditions required for processes like the formation of bis(1,2,2,6,6-pentamethyl-4-piperidinyl) sebacate (B1225510). researchgate.net |

| V-ATPase Inhibition | The bulky pentamethylpiperidinyl group in derivatives can enhance binding affinity to the hydrophobic pocket of enzymes like V-ATPase. |

This interactive table details research findings on the influence of steric hindrance on the chemical reactivity of this compound.

Conformational Analysis of Piperidinol Systems

The piperidine ring in this compound is not planar and exists predominantly in a chair conformation, similar to cyclohexane (B81311). In this conformation, substituents can occupy either axial or equatorial positions. The study of these different spatial arrangements and their relative energies is known as conformational analysis. libretexts.org

For substituted piperidines, the conformational free energies are often similar to their cyclohexane analogues. nih.gov The preference of a substituent for the equatorial position is influenced by steric interactions. In the case of this compound, the numerous methyl groups introduce significant steric strain, which will strongly influence the preferred conformation.

The hydroxyl group at the C-4 position can exist in either an axial or equatorial orientation. The relative stability of these conformers is determined by a balance of steric and electronic effects. Molecular mechanics calculations can be used to predict the energies of these conformers. nih.gov In piperidine systems with polar substituents at the 4-position, protonation of the nitrogen atom can lead to a stabilization of the axial conformer due to electrostatic interactions. nih.gov In some cases, this can even reverse the conformational preference, making the axial form more favored. nih.gov

The table below summarizes key aspects of the conformational analysis of piperidinol systems.

| Aspect | Description |

| Preferred Conformation | Piperidine rings typically adopt a chair conformation. acs.org |

| Substituent Orientation | Substituents can be in either axial or equatorial positions. |

| Influence of Polar Substituents | In 4-substituted piperidines with polar groups like -OH, protonation of the nitrogen can stabilize the axial conformer. nih.gov |

| Computational Modeling | Molecular mechanics calculations are a valuable tool for predicting the relative energies of different conformers. nih.gov |

This interactive table provides an overview of the conformational analysis of piperidinol systems.

Mechanistic Investigations of Biological Activities of 1,2,2,6,6 Pentamethylpiperidin 4 Ol and Its Derivatives

Molecular Target Interactions and Receptor Modulation

The biological activities of 1,2,2,6,6-pentamethylpiperidin-4-ol and its derivatives are rooted in their interactions with various molecular targets, including enzymes and receptors, which allows them to modulate cellular signaling pathways.

Interaction with Platelet-Derived Growth Factor Receptors (PDGFR)

Derivatives of this compound have been identified as playing a role in the development of inhibitors for Platelet-Derived Growth Factor Receptors (PDGFR). PDGFRs are receptor tyrosine kinases that are crucial in regulating cell proliferation, differentiation, and migration. mdpi.com The binding of Platelet-Derived Growth Factor (PDGF) ligands to PDGFRs induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades. mdpi.com There are two main types of PDGFRs, PDGFRα and PDGFRβ, which can form homodimers or heterodimers upon ligand binding. mdpi.com The interaction specificity between different PDGF isoforms and PDGFR dimers is a key aspect of their function. nih.gov For instance, the PDGFRα homodimer can bind to most PDGF isoforms, including PDGF-AA, PDGF-AB, PDGF-BB, and PDGF-CC. mdpi.com The inhibition of PDGFR signaling by small molecules is a significant area of research, particularly in the context of diseases characterized by excessive cell proliferation. nih.gov

Enhanced Binding Affinity to V-ATPase Hydrophobic Pocket

While direct evidence for the enhanced binding affinity of this compound to the V-ATPase hydrophobic pocket is not extensively detailed in the provided search results, the general principle of small molecule interaction with protein hydrophobic pockets is a fundamental concept in drug design. V-ATPases are complex enzymes, and their function can be modulated by molecules that bind to specific domains. For instance, some homologous proteins, like the VirB4 homologue TrwK, have been shown to bind to specific DNA structures with high affinity. nih.gov This suggests that the hydrophobic pockets within such large protein complexes can be specific targets for small molecules.

Antagonist or Inhibitor Effects at Cellular Receptor Sites

The derivatives of this compound can act as antagonists or inhibitors at various cellular receptor sites. This inhibitory action is a cornerstone of their therapeutic potential. By blocking the binding of endogenous ligands to their receptors, these compounds can disrupt signaling pathways that contribute to disease pathogenesis. The effectiveness of such inhibition is often dependent on the structural characteristics of the molecule, which determine its binding affinity and specificity for the target receptor.

Enzymatic Activity Modulation and Inhibition

The modulation of enzyme activity is another critical mechanism through which this compound and its derivatives exert their biological effects. This can involve the direct inhibition of enzyme catalytic activity or interference with enzyme-substrate interactions. nih.gov

Kinase Inhibition Mechanisms (e.g., PDGFR Kinases)

As previously mentioned, derivatives of this compound are involved in the development of PDGFR kinase inhibitors. Kinase inhibitors can function through various mechanisms. nih.gov Some act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the transfer of a phosphate (B84403) group to the substrate. Others may be non-competitive or uncompetitive inhibitors, binding to allosteric sites on the enzyme to alter its conformation and reduce its catalytic efficiency. The development of specific kinase inhibitors is a major focus in pharmacology, as they can target the underlying molecular drivers of various diseases. nih.gov

Protease Inhibition Pathways

The inhibition of proteases is another potential mechanism of action for derivatives of this compound. Proteases are enzymes that catalyze the breakdown of proteins and are involved in a wide array of physiological and pathological processes. The proteolytic cleavage of certain proteins can be a critical step in the activation of signaling pathways, such as in the case of some PDGF isoforms that require cleavage to become active. biorxiv.org By inhibiting specific proteases, these compounds could indirectly modulate such signaling events.

Influence on Cellular Signaling Pathways

The interaction of this compound and its derivatives with cellular signaling pathways is a key aspect of their biological effects. These interactions can lead to the modulation of oxidative stress, regulation of metabolism, and alterations in gene expression.

Modulation of Oxidative Stress Pathways

As a hindered amine light stabilizer (HALS), this compound's primary mechanism for modulating oxidative stress is through the scavenging of free radicals. This process, often referred to as the Denisov cycle, involves the compound being oxidized to a stable nitroxide radical. wikipedia.org This radical can then react with and neutralize other harmful free radicals, thereby preventing cellular damage. This cyclic process allows the compound to be regenerated, providing long-lasting antioxidant effects. wikipedia.org

Research on related piperidine-4-one derivatives has demonstrated significant antioxidant activity, with some compounds exhibiting efficacy comparable to the standard antioxidant ascorbic acid. who.int This activity is often attributed to the electron-donating or-accepting properties of the piperidine (B6355638) ring and its substituents, which can stabilize free radicals.

Regulation of Cellular Metabolism

The influence of this compound on cellular metabolism is an emerging area of investigation. General statements in the literature suggest that it can interact with enzymes and modulate metabolic pathways. For instance, derivatives of this compound have been studied for their potential as inhibitors of enzymes involved in metabolic pathways, highlighting their therapeutic relevance.

While specific effects on core metabolic processes like glycolysis or the tricarboxylic acid (TCA) cycle are not yet well-defined for this compound, the broader class of piperidine derivatives has been associated with metabolic regulation. Given the central role of oxidative stress in metabolic dysregulation, the antioxidant properties of this compound could indirectly influence metabolic pathways by protecting key metabolic enzymes from oxidative damage.

Impact on Gene Expression

The modulation of cellular signaling pathways by this compound and its derivatives can culminate in altered gene expression. These compounds can influence the activity of transcription factors that control the expression of genes involved in inflammation, cell survival, and proliferation.

Notably, related piperidine compounds have been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammatory responses. By potentially inhibiting the activation of NF-κB, these compounds can suppress the expression of pro-inflammatory cytokines and other inflammatory mediators.

Furthermore, the mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular responses to a variety of stimuli and regulates processes such as cell proliferation and apoptosis, can also be influenced by piperidine derivatives. nih.gov The ability to modulate these fundamental signaling pathways underscores the potential of this compound and its derivatives to impact a wide range of cellular functions through the regulation of gene expression.

Mechanisms of Antimicrobial Action and Membrane Interactions

Derivatives of this compound have demonstrated notable antimicrobial properties, particularly against bacteria such as Staphylococcus aureus and Escherichia coli. biointerfaceresearch.com The mechanisms underlying this activity are believed to involve direct interactions with microbial membranes.

The presence of a hydroxyl group in the structure of these compounds is thought to enhance their interaction with biological membranes. This interaction can lead to the disruption of the membrane's structural integrity. The proposed "carpet-type" mechanism suggests that the molecules accumulate on the surface of the bacterial membrane, and once a threshold concentration is reached, they cause a detergent-like effect, leading to membrane permeabilization and leakage of cellular contents. nih.gov

Studies on various piperidine derivatives have shown that they can be active against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com The efficacy can be influenced by the specific chemical modifications of the piperidine ring, which can affect the compound's hydrophobicity and charge distribution, thereby influencing its ability to interact with and disrupt different types of bacterial membranes.

Pharmacological and Biomedical Research Applications of 1,2,2,6,6 Pentamethylpiperidin 4 Ol

Anti-Cancer Research and Cell Proliferation Inhibition Studies

Derivatives of 1,2,2,6,6-pentamethylpiperidin-4-ol have been investigated for their potential as anti-cancer agents. Research has shown that certain compounds containing the piperidine (B6355638) pharmacophore can inhibit the growth of various cancer cell lines. nih.gov Studies suggest that these compounds may modulate signaling pathways associated with cell growth and apoptosis (programmed cell death). For instance, some piperidine derivatives have been observed to induce cell cycle arrest, a mechanism that can halt the proliferation of cancer cells.

In the context of hematological cancers, specific 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, which are structurally related to this compound, have demonstrated the ability to reduce the growth of myeloma and leukemia cell lines. nih.gov These compounds were also found to increase the expression of apoptosis-promoting genes, such as p53 and Bax. nih.gov Molecular docking studies have further supported these findings by showing potential binding interactions with protein targets relevant to these cancers. nih.gov

Table 1: Investigated Piperidine Derivatives in Anti-Cancer Research

| Compound Class | Cancer Type Investigated | Observed Effects |

|---|---|---|

| Piperidine Derivatives | General Cancer Cell Lines | Inhibition of cell proliferation, modulation of growth and apoptosis signaling pathways. |

| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | Myeloma, Leukemia | Reduced cell growth, increased expression of pro-apoptotic genes. nih.gov |

| Piperidine-based compounds | Human Cancer Cell Lines | Significant cytotoxicity against cancer cells with minimal toxicity to normal cells. |

Development of Novel Antimicrobial Agents and Their Efficacy

The structural features of this compound, particularly the presence of the hydroxyl group, have been noted for their potential to enhance interactions with biological membranes. This property is a key consideration in the development of new antimicrobial agents. Research has indicated that derivatives of this compound exhibit antimicrobial effects against various pathogens. The mechanism is thought to involve increased permeability of the microbial cell membrane, leading to the disruption of essential cellular processes.

Application in Biological Imaging and Sensing Technologies

The unique chemical properties of this compound make it a useful precursor in the synthesis of advanced materials for biological imaging and sensing.

Synthesis of Spiropyrans and Spirooxazines for Imaging Applications

Spiropyrans and spirooxazines are classes of photochromic compounds that can reversibly change their structure and, consequently, their optical properties upon exposure to light. mdpi.comnih.gov This "photoswitching" capability makes them valuable for applications such as optical data storage and biological imaging. redalyc.org The synthesis of these molecules often involves the condensation of a methylene (B1212753) base or its precursor with a salicylaldehyde (B1680747) or a related compound. researchgate.net The indoline (B122111) and piperidine moieties are common structural components in these syntheses. mdpi.com While direct synthesis from this compound is not explicitly detailed in the provided results, the general synthetic routes for spiropyrans and spirooxazines highlight the importance of heterocyclic building blocks, a category to which this compound belongs. redalyc.orgresearchgate.net

Development of Fluorescent pH Chemosensors and Their Photophysical Properties

Fluorescent chemosensors are molecules designed to detect specific ions or changes in their environment, such as pH, by exhibiting a change in their fluorescence. researchgate.net The development of pH sensors is particularly important, as pH is a critical parameter in many biological processes, and abnormal pH levels are often associated with disease states like cancer. nih.govrsc.org

Derivatives of piperidine have been incorporated into fluorescent dyes to create pH-sensitive probes. researchgate.net For example, 4-(2,2,6,6-tetramethylpiperidin-4-ylamino)-1,8-naphthalimide has been shown to act as an "on-off" fluorescent switch depending on the pH. researchgate.net The photophysical properties of these sensors, such as their absorption and emission spectra, are key to their function. mdpi.com The fluorescence of these compounds can be quenched or enhanced by changes in pH, a phenomenon often driven by photoinduced electron transfer (PET). researchgate.net Research has demonstrated that some chemosensors based on related structures can differentiate between the pH of normal cells (around 7.4) and cancer cells (between 5.5 and 7.0). nih.govrsc.org

Table 2: Properties of a Piperidine-Based Fluorescent pH Chemosensor

| Chemosensor | Mechanism | pH Sensitivity Range | Observed Change |

|---|---|---|---|

| 4-(2,2,6,6-tetramethylpiperidin-4-ylamino)-1,8-naphthalimide | Photoinduced Electron Transfer (PET) | pKa of 8.18 | "Off-on" fluorescence switching. researchgate.net |

| 4-Methyl-2,6-diformylphenol based chemosensors | Deprotonation of phenolic OH | 4.0 - 10.0 | Significant fluorescence intensity enhancement. nih.govrsc.org |

Role in the Synthesis of PDGFR Kinase Inhibitors

Kinase inhibitors are a crucial class of drugs that target kinases, enzymes that play a central role in cell signaling and are often dysregulated in diseases like cancer. ed.ac.uk this compound is utilized in the synthesis of inhibitors for Platelet-Derived Growth Factor Receptor (PDGFR) kinases. chemicalbook.com PDGFRs are involved in cell growth and proliferation, and their inhibition can be a valuable therapeutic strategy in oncology. The synthesis of these inhibitors often involves complex multi-step organic reactions where the piperidine derivative serves as a key building block. nih.govrsc.org

Material Science and Polymer Chemistry Applications of 1,2,2,6,6 Pentamethylpiperidin 4 Ol As a Hindered Amine Light Stabilizer Hals

Synthesis and Evaluation of Multifunctional HALS Derivatives

To enhance the performance and compatibility of HALS in various polymer systems, 1,2,2,6,6-pentamethylpiperidin-4-ol is often used as a precursor for the synthesis of multifunctional and polymeric HALS.

Research has demonstrated the synthesis of new polymeric N-methylated HALS by the radical copolymerization of a derivative of this compound, namely 4-acryloyloxy-1,2,2,6,6-pentamethylpiperidine (APP), with vinyl acetate (B1210297) (VAc). sigmaaldrich.comnih.govthermofisher.comnist.gov The synthesis of APP can be achieved through the alkylation and functionalization of 2,2,6,6-tetramethyl-4-piperidinol (B29938). sigmaaldrich.comnih.gov One route involves the alkylation of 2,2,6,6-tetramethyl-4-piperidinol followed by a reaction with acryloyl chloride, which has been shown to have a higher yield compared to the alkylation of 4-acryloyloxy-2,2,6,6-tetramethylpiperidine (4ATP). sigmaaldrich.comnih.gov

The photostabilizing performance of these synthesized polymeric HALS has been evaluated in polypropylene (B1209903) (PP) films. The induction period of PP films containing the APP/VAc copolymer, when exposed to accelerated aging, was found to be comparable to that of films compounded with commercial polymeric HALS. thermofisher.comnist.gov

| HALS Derivative | Synthesis Method | Evaluation in Polymer | Key Finding |

| 4-Acryloyloxy-1,2,2,6,6-pentamethylpiperidine (APP)/Vinyl Acetate (VAc) Copolymer | Radical copolymerization | Polypropylene (PP) films | Photostabilizing performance comparable to commercial polymeric HALS. thermofisher.comnist.gov |

| Polymeric N-methyl HALS | Radical copolymerization of 2,2,6,6-tetramethyl-4-piperidinol derivatives with VAc | Polypropylene (PP) films | Effective protection against weathering. sigmaaldrich.comnih.gov |

Antioxidant and Anti-aging Properties in Polymeric Materials

The free-radical scavenging ability of this compound and its derivatives also imparts significant antioxidant and anti-aging properties to polymeric materials. Oxidative stress is a major contributor to the degradation of polymers, leading to a decline in their mechanical and physical properties over time.

Studies have shown that HALS can influence signaling pathways related to oxidative stress. nih.gov In polymeric materials, this translates to an enhanced resistance to thermal and photo-oxidation. The incorporation of HALS, such as derivatives of this compound, into polymers like polyethylene (B3416737) and polypropylene can significantly extend their service life by preventing embrittlement, discoloration, and loss of strength. sigmaaldrich.comnih.gov

The effectiveness of these HALS as anti-aging agents is often evaluated by monitoring changes in the carbonyl index of the polymer during accelerated weathering tests. A lower rate of increase in the carbonyl index for a polymer containing the HALS indicates a higher level of protection against photo-oxidation.

Surface Anchoring and Grafting Techniques for Polymer Modification

To overcome issues such as migration and volatilization of low-molecular-weight HALS, surface anchoring and grafting techniques are employed to permanently attach the stabilizer to the polymer backbone or surface. This approach ensures long-term and durable protection.

Grafting can be achieved through various methods, including "grafting-from" and "grafting-to" techniques. researchgate.netfrontiersin.org The "grafting-from" approach involves initiating polymerization from active sites on the polymer surface, while the "grafting-to" method involves attaching pre-formed polymer chains with reactive end-groups to the backbone polymer. researchgate.netfrontiersin.org

Development of Diol-Functionalized Amine Light Stabilizers

The development of diol-functionalized Hindered Amine Light Stabilizers (HALS) represents a significant advancement in polymer stabilization technology. The core strategy behind this development is to create HALS molecules that can be chemically integrated into the polymer matrix through polymerization. This covalent bonding mitigates the common issues of migration, extraction, and volatilization associated with traditional, low-molecular-weight HALS additives, thereby ensuring long-term photostability for the host material. researchgate.netscielo.br

Research in this area has focused on synthesizing HALS derivatives that contain two hydroxyl (-OH) groups, which can then act as monomers or co-monomers in polycondensation or other polymerization reactions. This approach allows the HALS moiety to become a permanent part of the polymer backbone.

One notable development involves the synthesis of s-triazine-based HALS with diol functionality. In a two-step process, a substituted s-triazine containing two HALS units is first synthesized. This intermediate is then reacted with diethanolamine (B148213) to introduce the polymerizable diol groups. researchgate.net The resulting molecule combines the thermal stability of the s-triazine ring with the light-stabilizing capacity of the HALS moieties, and the diol functionality allows for its incorporation into polymeric materials, promising prolonged stability in weathering environments. researchgate.net

Another approach has been the synthesis of bis(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)disulfide (B12860422) (BiTEMPS-OH). This diol can be used in acyclic diene metathesis (ADMET) polymerization. d-nb.info To make it suitable for ADMET, the diol is reacted with a compound containing a terminal alkene, creating a monomer with two terminal double bonds. This monomer can then be polymerized, embedding the HALS structure within the polymer chain. d-nb.info

These research efforts highlight a clear trend towards creating reactive HALS that can be permanently anchored within polymers, a key strategy for enhancing the durability and lifespan of polymeric materials in demanding applications.

Research Findings on Diol-Functionalized HALS

| HALS Derivative Type | Synthetic Strategy | Key Features | Intended Application | Reference |

| s-Triazine-based diol-HALS | Reaction of a substituted triazine with diethanolamine. | Contains two HALS moieties on a thermally stable s-triazine unit; polymerizable due to diol functionality. | Incorporation into polymeric materials for prolonged weathering stability. | researchgate.net |

| Bis(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)disulfide (BiTEMPS-OH) | Synthesized from 2,2,6,6-tetramethyl-4-piperidinol derivatives and subsequently functionalized for polymerization. | A diol that can be converted into an α,ω-diene monomer. | Used in acyclic diene metathesis (ADMET) polymerization to create polymers with integrated HALS units. | d-nb.info |

Advanced Analytical Methodologies for the Characterization of 1,2,2,6,6 Pentamethylpiperidin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1,2,2,6,6-Pentamethylpiperidin-4-ol, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals that correspond to the different types of protons in the molecule. rsc.org Key resonances include singlets for the methyl groups and multiplets for the piperidine (B6355638) ring protons. rsc.org Specifically, the methyl groups at the 2 and 6 positions show distinct signals, often appearing around δ 1.01 ppm and δ 1.15 ppm. rsc.org The methyl group attached to the nitrogen atom resonates as a singlet around δ 2.22 ppm. rsc.org The protons on the piperidine ring appear as multiplets, with the proton at the 4-position, adjacent to the hydroxyl group, resonating around δ 3.91 ppm. rsc.org

¹³C NMR: The carbon-13 NMR spectrum provides further confirmation of the molecular structure by identifying all unique carbon environments. rsc.org In CDCl₃, the spectrum of this compound shows distinct peaks for the methyl carbons, the methylene (B1212753) carbons of the piperidine ring, the quaternary carbons at positions 2 and 6, the carbon bearing the hydroxyl group (C-4), and the N-methyl carbon. rsc.org Typical chemical shifts are observed around 20.54 ppm, 28.04 ppm, 33.28 ppm, 50.06 ppm, 55.34 ppm, and 63.91 ppm. rsc.org

¹H and ¹³C NMR Spectral Data for this compound in CDCl₃

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| C2/C6-CH₃ (axial/equatorial) | 1.01 (s, 6H), 1.15 (s, 6H) | 20.54, 28.04 |

| N-CH₃ | 2.22 (s, 3H) | 33.28 |

| C3/C5-H | 1.36 (dd, 2H), 1.83 (d, 2H) | 50.06 |

| C2/C6 | - | 55.34 |

| C4-H | 3.91 (m, 1H) | 63.91 |

| Data sourced from a study by The Royal Society of Chemistry. rsc.org |

Mass Spectrometry Techniques for Molecular Weight Confirmation and Fragment Analysis (HRMS, ESI-HRMS)

Mass spectrometry (MS) is indispensable for determining the molecular weight and investigating the fragmentation pathways of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a precise measurement of the mass-to-charge ratio (m/z), allowing for the confirmation of the elemental composition. For this compound, the exact mass of the protonated molecule [M+H]⁺ is confirmed to be 172.1695907513, corresponding to the molecular formula C₁₀H₂₂NO⁺. ufz.de

Electrospray Ionization-High-Resolution Mass Spectrometry (ESI-HRMS): ESI is a soft ionization technique suitable for polar molecules like this compound, often coupled with HRMS for accurate mass measurements of fragment ions. In positive ion mode, the molecule readily forms the [M+H]⁺ ion. ufz.de Collision-induced dissociation (CID) of the precursor ion reveals characteristic fragmentation patterns. A common fragmentation involves the loss of a methyl group (M-15), resulting in a major fragment ion at m/z 156. rsc.org Another significant fragmentation pathway is the loss of a water molecule from the protonated molecule.

Key Fragmentation Data from ESI-QTOF MS/MS

| Precursor Ion (m/z) | Collision Energy | Fragment Ion (m/z) | Relative Intensity |

| 172.1695907513 | 20 | 72.080776 | 100.000002 |

| 85.064791 | 14.181439 | ||

| 116.10699 | 7.770501 | ||

| 123.116827 | 5.371253 | ||

| 172.169591 | 55.861277 | ||

| Data from MassBank record MSBNK-EPA-ENTACT_AGILENT000077. ufz.de |

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GPC)

Chromatographic methods are essential for assessing the purity of this compound and for analyzing its presence in polymer matrices.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of this compound. A common method involves using a C18 column with a mobile phase such as a water/acetonitrile mixture. This allows for the separation of the main compound from any synthesis byproducts or impurities. Purity levels are often determined to be ≥99.0% by Gas Chromatography (GC), a related technique. sigmaaldrich.com

Gel Permeation Chromatography (GPC): GPC, also known as Size Exclusion Chromatography (SEC), is particularly useful when this compound is incorporated into or used as a stabilizer for polymers. GPC separates molecules based on their size in solution, which is crucial for determining the molecular weight distribution of the polymer and assessing how additives might affect it. lcms.czlcms.cz While GPC primarily characterizes the polymer, it can be used in conjunction with other detectors to understand the interaction and distribution of the additive within the polymer matrix. lcms.cz

Thermal Analysis Methods for Stability and Degradation Studies (e.g., Thermogravimetric Analysis)

Thermal analysis techniques are employed to evaluate the thermal stability and degradation behavior of this compound.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This provides information about the decomposition temperature and thermal stability of the compound. For hindered amines like this compound, TGA can reveal the onset of decomposition, which is an important parameter for its application as a thermal stabilizer in polymers.

Surface Analysis Techniques (e.g., Contact Angle Measurements) for Polymer Modifications

When this compound is used to modify the surface of polymers, surface analysis techniques become important for characterizing the resulting changes in surface properties.

Contact Angle Measurements: This technique measures the angle at which a liquid droplet interfaces with a solid surface. It is a sensitive indicator of surface energy and wettability. Modifying a polymer surface with this compound can alter its hydrophilicity or hydrophobicity, which would be reflected in a change in the water contact angle. This is particularly relevant in applications where surface interactions, such as adhesion or biocompatibility, are critical.

Computational Chemistry and Modeling Studies on 1,2,2,6,6 Pentamethylpiperidin 4 Ol

Quantum Mechanical Calculations for Electronic Structure and Spectral Simulation

Quantum mechanical (QM) methods are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution. For 1,2,2,6,6-pentamethylpiperidin-4-ol, these calculations can elucidate its three-dimensional geometry, electronic characteristics, and spectroscopic signatures.

Methodology and Findings: Density Functional Theory (DFT) is a widely used QM method for studying molecules of this size, balancing computational cost and accuracy. Studies on related piperidine (B6355638) derivatives often employ functionals like B3LYP with basis sets such as 6-311G** or 6-311++G(d,p) to perform geometry optimization and calculate electronic properties. nih.govrsc.orgresearchgate.net For instance, a DFT study on 4-amino-2,2,6,6-tetramethyl-piperidine-N-oxyl, a structurally similar compound, investigated how hydration affects its geometry and the distribution of partial electric charges. researchgate.net

Such calculations for this compound would yield optimized bond lengths and angles, providing the most stable 3D conformation. Key electronic descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. mdpi.com Furthermore, QM calculations can map the electrostatic potential (ESP) onto the molecule's surface, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is vital for predicting intermolecular interactions.

Spectral Simulation: A significant application of QM calculations is the simulation of various spectra, which can be used to interpret experimental data. By calculating vibrational frequencies after geometry optimization, a theoretical Infrared (IR) spectrum can be generated. researchgate.netnih.gov Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted, aiding in the structural elucidation and assignment of experimental NMR signals. acs.org While specific simulation data for this compound is not prominent in the literature, studies on analogous piperidines demonstrate the power of DFT in accurately predicting their vibrational and NMR spectra. researchgate.netchemicalbook.com

| Computational Method | Predicted Property | Application/Insight | Relevant Analogs Studied |

| DFT (e.g., B3LYP/6-311++G(d,p)) | Optimized Geometry | Provides the most stable 3D structure, bond lengths, and angles. | N-Boc-piperidines nih.gov, 4-piperidone (B1582916) researchgate.net |

| HOMO/LUMO Energies | Determines electronic energy levels and the energy gap, indicating chemical reactivity. | 1,3,4-Thiadiazole derivatives mdpi.com | |

| Electrostatic Potential (ESP) | Maps charge distribution, identifying nucleophilic and electrophilic sites for interactions. | 4-amino-2,2,6,6-tetramethyl-piperidine-N-oxyl researchgate.net | |

| Vibrational Frequencies | Simulates IR and Raman spectra to aid in the interpretation of experimental results. | 4-(4-chlorophenyl)-4-hydroxypiperidine researchgate.net | |

| NMR Chemical Shifts | Predicts ¹H and ¹³C NMR spectra for structural confirmation. | N-methylpiperidine acs.org |

In Silico Approaches for Predicting Biological Interactions and Receptor Binding

In silico techniques like molecular docking and virtual screening are instrumental in modern drug discovery for identifying potential biological targets and predicting how a ligand might bind. Given that this compound is used in the synthesis of Platelet-Derived Growth Factor Receptor (PDGFR) kinase inhibitors, these methods are highly relevant for exploring its biological potential. chemicalbook.com

Molecular Docking and Virtual Screening: Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the interaction between a small molecule ligand and a protein receptor. The process involves sampling conformations of the ligand within the protein's binding site and scoring them based on binding affinity.

A typical workflow to investigate this compound or its derivatives would involve:

Target Selection: Identifying a protein of interest, such as PDGFR or other kinases like Akt, which are common targets for piperidine-containing compounds. ingentaconnect.comnih.gov

Receptor and Ligand Preparation: Obtaining the 3D structure of the target protein (often from a repository like the Protein Data Bank) and preparing the 3D structure of the ligand.

Docking Simulation: Using software to place the ligand into the receptor's active site and calculate the binding energy or docking score. Studies on screening for PDGFR inhibitors have successfully used this approach to identify novel compounds from large databases. nih.govresearchgate.net

Analysis: Examining the resulting binding poses to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the binding pocket.

For example, in screening for VEGFR-2 inhibitors, another tyrosine kinase, key interactions with amino acids like GLU885 and ASP1046 were found to be crucial for binding affinity. mdpi.com A similar analysis for this compound against PDGFR would reveal its potential binding mode and the structural basis for its inhibitory activity.

| In Silico Technique | Purpose | Key Steps | Example Target for Piperidine Derivatives |

| Virtual Screening | To identify potential "hit" compounds from a large library that may bind to a target. | Library preparation, high-throughput docking, filtering based on scores/properties. | Oncogene G-quadruplexes (c-myc/c-Kit) nih.gov |

| Molecular Docking | To predict the binding pose and affinity of a ligand to a specific receptor. | Target/ligand preparation, conformational sampling, scoring function evaluation. | Protein Kinase B (Akt) ingentaconnect.com, PDGFRA nih.govresearchgate.net |

| Binding Energy Calculation | To quantify the strength of the ligand-receptor interaction. | Analysis of docking scores, MM/GBSA or MM/PBSA calculations post-docking. | c-myc/c-Kit G4s nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

While docking provides a static snapshot of a potential binding event, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is invaluable for assessing the conformational flexibility of this compound and the stability of its complex with a biological target.

Conformational Analysis: The piperidine ring can exist in several conformations, primarily chair and boat forms. The substituents on the ring influence the energetic preference for these conformations. MD simulations can explore the conformational landscape of this compound by simulating its motion in a solvent (like water) over nanoseconds. This analysis reveals the most populated conformational states and the energy barriers between them, which is crucial as the biologically active conformation may not be the lowest energy state in isolation. mdpi.com Studies on substituted piperazines and fluorinated piperidines have used MD and other computational methods to understand how substitution patterns dictate conformational preference, which in turn controls biological activity. nih.govresearchgate.net

Ligand-Target Stability: When applied to a ligand-protein complex obtained from docking, MD simulations can test its stability. nih.gov By simulating the complex in a physiological-like environment, researchers can observe whether the ligand remains securely in the binding pocket or if the initial interactions are transient. ingentaconnect.comsemanticscholar.org Key metrics monitored during an MD simulation include:

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding. semanticscholar.org

Interaction Analysis: Monitors the persistence of hydrogen bonds and other key interactions throughout the simulation.

Simulations of potential PDGFRA inhibitors have been used to confirm that the ligand-receptor complexes are stable, lending confidence to the docking predictions. researchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are computational approaches that aim to correlate the chemical structure of a series of compounds with their biological activity. These models are essential for rational drug design, allowing for the prediction of a new molecule's activity before it is synthesized.

Quantitative Structure-Activity Relationship (QSAR): QSAR takes this a step further by creating a mathematical model that quantitatively relates chemical structure to activity. tandfonline.comnih.gov The process involves:

Data Collection: Assembling a dataset of structurally related compounds (like various piperidine derivatives) with measured biological activity (e.g., IC₅₀ values). nih.gov

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric fields from CoMFA/CoMSIA). researchgate.nettandfonline.com

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines) to build an equation linking the descriptors to the activity. nih.gov

Validation: Rigorously validating the model's robustness and predictive power using internal (e.g., cross-validation) and external test sets.

QSAR models have been successfully developed for various piperidine derivatives to predict their activity as kinase inhibitors or their toxicity. ingentaconnect.comnih.gov Such a model for PDGFR inhibitors based on the this compound scaffold could guide the design of new, more potent analogs by predicting their activity prior to synthesis.

| Modeling Approach | Description | Information Generated | Example Application |

| SAR | Qualitatively relates structural features to biological activity. | Identifies key functional groups (pharmacophore) required for activity. | Optimizing N-benzyl-2-phenylpyrimidin-4-amine derivatives as inhibitors. nih.gov |

| QSAR | Develops a quantitative mathematical model linking structure to activity. | A predictive equation (e.g., pIC₅₀ = f(descriptors)) for new analogs. | Predicting toxicity of piperidine derivatives against Aedes aegypti. nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | A QSAR method using 3D steric and electrostatic fields as descriptors. | Contour maps showing where bulky/charged groups enhance or decrease activity. | Developing models for piperidine derivatives as Protein Kinase B inhibitors. ingentaconnect.com |

Future Research Directions and Emerging Applications of 1,2,2,6,6 Pentamethylpiperidin 4 Ol

Exploration of Novel Derivatives with Enhanced Bioactivity and Specificity

The foundational structure of 1,2,2,6,6-pentamethylpiperidin-4-ol, a piperidine (B6355638) ring with five methyl groups and a hydroxyl group, provides a robust scaffold for the synthesis of new derivatives with tailored biological activities. Researchers are actively exploring modifications to this core structure to develop compounds with enhanced and more specific therapeutic effects. The inherent stability of the hindered amine structure is a key advantage in these endeavors.

The field of medicinal chemistry is witnessing a surge in the development of derivatives from various core structures. For instance, novel derivatives of lupeol, a natural product, have been synthesized and screened for their antihyperglycemic activity. mdpi.com Similarly, the creation of new 1,2,4-oxadiazole (B8745197) derivatives is being pursued for applications in drug discovery, with some showing promise as potent anticancer agents. mdpi.com This trend of deriving new bioactive compounds from established chemical entities underscores the potential for developing novel therapeutics from this compound.

Future research in this area will likely focus on:

Targeted Modifications: Introducing different functional groups to the piperidine ring to modulate the compound's interaction with specific biological targets like enzymes and receptors.

Structure-Activity Relationship (SAR) Studies: Systematically altering the chemical structure and evaluating the corresponding changes in biological activity to optimize therapeutic efficacy.

Computational Modeling: Utilizing in silico methods to predict the bioactivity and specificity of new derivatives, thereby streamlining the discovery process.

Innovations in Hindered Amine Light Stabilizer Technology for Advanced Materials

This compound is a key building block in the synthesis of Hindered Amine Light Stabilizers (HALS). researchgate.net HALS are crucial additives used to protect polymers from degradation caused by exposure to light and heat. wikipedia.orguvabsorber.com They function by scavenging free radicals, which are responsible for the photo-oxidation of polymers. wikipedia.orguvabsorber.com The cyclic regeneration of HALS during the stabilization process contributes to their high efficiency and long-lasting performance. wikipedia.org

Recent innovations in HALS technology have focused on developing polymeric HALS, which offer superior performance compared to conventional, low-molecular-weight HALS due to their reduced volatility and migration within the polymer matrix. researchgate.net For example, a new polymeric N-methylated HALS was synthesized by copolymerizing 4-acryloyloxy-1,2,2,6,6-pentamethylpiperidine (APP) with vinyl acetate (B1210297). researchgate.net This polymeric HALS demonstrated photostabilizing efficiency comparable to commercial products. researchgate.net

Another area of innovation involves the encapsulation of HALS within composite nanoparticles. TiO2–SiO2 nanoparticles containing HALS have been prepared, showing that the HALS moieties were enriched on the surface of the nanoparticles, enhancing their protective capabilities. researchgate.net

Future research directions in HALS technology involving this compound include:

Development of High-Molecular-Weight HALS: Creating novel polymeric and oligomeric HALS with improved compatibility and permanence in various polymer systems.

Synergistic Combinations: Investigating the combined effects of HALS with other additives, such as UV absorbers and antioxidants, to achieve enhanced stabilization performance. uvabsorber.com

Multifunctional HALS: Designing HALS that also possess other desirable properties, such as antimicrobial activity, to create advanced multifunctional materials. frontiersin.org

Sustainable Synthesis and Green Chemistry Approaches for Compound Production

The chemical industry is increasingly adopting green chemistry principles to develop more environmentally friendly and sustainable manufacturing processes. unibo.itrsc.orgscienceopen.com This shift is also relevant to the production of this compound and its derivatives. Traditional synthesis methods for related compounds, such as 1,2,2,6,6-pentamethyl-4-piperidone, have faced challenges, including low yields and the use of environmentally harmful reagents like formaldehyde (B43269) and formic acid. google.com

Current research is exploring more sustainable synthetic routes. For instance, a method for preparing 1,2,2,6,6-pentamethyl-4-piperidone from acetone (B3395972) and methylamine (B109427) using a catalyst has been reported, achieving a yield of around 70%. google.com Another study focused on the transesterification reaction between dimethyl sebacate (B1225510) and 1,2,2,6,6-pentamethyl-4-piperidinol, optimizing reaction conditions to achieve a high yield of the desired products. researchgate.net

Key areas for future research in the sustainable synthesis of this compound include:

Catalyst Development: Designing highly efficient and selective catalysts to improve reaction yields and reduce waste.

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives. scienceopen.com

Process Intensification: Developing continuous flow processes and other advanced manufacturing techniques to improve efficiency and reduce energy consumption. unibo.it

Interdisciplinary Research at the Interface of Materials Science and Biomedicine

The unique properties of this compound and its derivatives position them at the intersection of materials science and biomedicine. ontosight.ai The stability and radical-scavenging abilities that make them effective HALS in polymers also suggest potential applications in biological systems to combat oxidative stress.

The synthesis of spiropyrans and spirooxazines, which are important for biological imaging and sensing, represents one area where this interdisciplinary potential is being realized. The sterically hindered structure of this compound enhances thermal and oxidative stability, a desirable trait for materials used in biomedical devices and drug delivery systems.

Emerging research is likely to explore:

Biocompatible Polymers: Incorporating derivatives of this compound into biomedical polymers to enhance their long-term stability and performance in vivo.

Drug Delivery Systems: Utilizing the unique chemical properties of these compounds to design novel drug carriers with controlled release mechanisms.

Bioactive Coatings: Developing coatings for medical implants and devices that incorporate these compounds to improve biocompatibility and prevent degradation.

The continued exploration of this compound and its derivatives promises to yield significant advancements across multiple scientific disciplines, from the development of more durable materials to the creation of novel therapeutic agents.

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 1,2,2,6,6-pentamethylpiperidin-4-ol, and how do they influence experimental design?

- Answer: The compound (CAS 2403-89-6) has a molecular formula of C₁₀H₂₁NO (MW 171.28) and exhibits a melting point of 72–76°C, boiling point of 238°C, and water solubility of 4.8 g/100 mL at 20°C . Its logP value (1.54) suggests moderate lipophilicity, which is critical for solubility considerations in organic synthesis or formulation studies. These properties guide solvent selection (e.g., methanol for reactions) and storage conditions (room temperature, dry environments) .

Q. What synthetic methods are commonly employed for the preparation of this compound?

- Answer: A representative method involves the reaction of 4-hydroxy-2,2,6,6-tetramethylpiperidine with methylating agents under basic conditions. For example, sodium hydroxide and di-tert-butyl dicarbonate in methanol at 20–35°C yield derivatives with monitored reaction progress via HPLC . Alternative routes include spiro compound hydrolysis in aqueous ammonia, as described for structurally similar piperidinols .

Q. Which analytical techniques are essential for characterizing this compound and verifying its purity?

- Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR in deuterated solvents (CDCl₃ or DMSO-d₆) confirm structural integrity, with methyl group resonances typically appearing between δ 1.0–1.5 ppm .

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., exact mass 171.1623 g/mol) .

- Chromatography: HPLC with UV detection monitors purity (>97%) and identifies impurities .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

- Answer: Key variables include:

- Temperature Control: Maintaining 25–35°C during methyl group introduction prevents side reactions .

- Catalyst Selection: Alkaline catalysts (e.g., NaOH) enhance reaction efficiency, while inert atmospheres minimize oxidation .

- Reaction Monitoring: Real-time HPLC tracks intermediates and byproducts, enabling adjustments to reaction time or stoichiometry .

Q. What experimental strategies assess the stereochemical and electronic effects of substituents on the reactivity of this compound?

- Answer:

- Comparative Synthesis: Introduce substituents (e.g., halogens, aryl groups) at the 4-position and compare reaction kinetics via NMR .

- Computational Modeling: Density Functional Theory (DFT) calculates electronic effects (e.g., HOMO-LUMO gaps) using the compound’s InChIKey (VDVUCLWJZJHFAV-UHFFFAOYSA-N) .

- Spectroscopic Probes: IR spectroscopy identifies hydrogen bonding interactions influenced by steric hindrance from methyl groups .

Q. How does this compound behave under extreme pH or thermal conditions, and what decomposition products form?

- Answer:

- Thermal Stability: Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset near 200°C, producing CO and NOx .

- pH Studies: Accelerated stability testing at pH 1–13 (using HCl/NaOH) identifies hydrolysis products via LC-MS. The hydroxyl group is susceptible to esterification or elimination under acidic/basic conditions .